Antifungal Activity Against Candida glabrata at 0.5 mM
[4-(N-acetylanilino)phenyl] acetate demonstrates concentration-dependent activity against the pathogenic yeast Candida glabrata, with an optimum inhibitory concentration of 0.5 mM . While a direct head-to-head comparison with a specific analog is not available in the sourced literature, this activity profile is distinct from that of the non-acetylated analog (4-anilinophenyl) acetate, which shows no reported antifungal activity but instead inhibits heat shock protein HSP90-alpha (IC50 = 6.63 µM) [1]. This divergence highlights the functional impact of N-acetylation.
| Evidence Dimension | Minimum inhibitory concentration (MIC) / Functional Activity |
|---|---|
| Target Compound Data | Active at 0.5 mM against Candida glabrata |
| Comparator Or Baseline | (4-anilinophenyl) acetate: IC50 = 6.63 µM for HSP90-alpha (no reported antifungal activity) |
| Quantified Difference | Target compound exhibits antifungal activity; comparator does not (based on available data). |
| Conditions | Yeast cell culture; HSP90-alpha enzyme inhibition assay |
Why This Matters
This antifungal activity profile provides a specific biological selection criterion for researchers investigating anti-Candida agents or studying structure-activity relationships in N-acetylated phenyl acetates.
- [1] BindingDB. BDBM47972: (4-anilinophenyl) acetate. IC50 data for HSP90-alpha. Accessed 2026. View Source
